2-Fluoro-3-methylpyridine

Catalog No.
S706689
CAS No.
2369-18-8
M.F
C6H6FN
M. Wt
111.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-methylpyridine

CAS Number

2369-18-8

Product Name

2-Fluoro-3-methylpyridine

IUPAC Name

2-fluoro-3-methylpyridine

Molecular Formula

C6H6FN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/C6H6FN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3

InChI Key

PHGXUFPYCAWEHK-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)F

Synonyms

2-Fluoro-3-methylpyridine; NSC 51591

Canonical SMILES

CC1=C(N=CC=C1)F

2-Fluoro-3-methylpyridine is a fluorinated derivative of pyridine, characterized by the molecular formula C6H6FNC_6H_6FN and a CAS Registry Number of 2369-18-8. This compound features a fluorine atom at the second position and a methyl group at the third position of the pyridine ring. It exists as a colorless to pale yellow liquid at room temperature, with notable physical properties including a boiling point of approximately 130 °C and a density of about 1.05 g/cm³ . Its unique structure contributes to its reactivity and potential applications in various

Currently, there's no documented research on the mechanism of action of 2-F-3-MP. If future studies reveal interesting biological properties, this section would be developed to explain its interaction with target molecules or biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.
  • Work in a well-ventilated area [].
  • Fluorinated compounds can be corrosive, so proper handling and storage procedures are essential [].

2-Fluoro-3-methylpyridine participates in various chemical transformations, including:

  • Halogenation Reactions: The pyridine ring or the methyl group can undergo halogenation, such as bromination or chlorination, under appropriate conditions .
  • Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for substitution reactions that can introduce diverse functional groups.
  • Domino Reactions: Recent studies have demonstrated its utility in domino reactions with aldehydes to synthesize 7-azaindoles and 7-azaindolines, showcasing its versatility in organic synthesis .

Research indicates that 2-fluoro-3-methylpyridine exhibits significant biological activity, particularly in medicinal chemistry. Its derivatives have been explored for their potential pharmacological properties, including:

  • Antimicrobial Activity: Compounds derived from this molecule have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives are being investigated for their ability to inhibit cancer cell proliferation.
  • Neuroactive Effects: Certain analogs may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Several methods exist for synthesizing 2-fluoro-3-methylpyridine:

  • Direct Fluorination: This method involves the reaction of 3-methylpyridine with fluorinating agents such as fluoroboric acid.
  • Alkylation Reactions: Starting from 2-amino-3-methylpyridine, alkylation with suitable reagents can yield the desired fluorinated product.
  • One-Pot Synthesis: Recent studies have developed one-pot methods utilizing alkali amides to facilitate selective synthesis in a more efficient manner .

2-Fluoro-3-methylpyridine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives are explored for use as agrochemicals due to their potential pest control properties.
  • Material Science: Used in the development of new materials, particularly those requiring specific electronic or optical properties.

Interaction studies involving 2-fluoro-3-methylpyridine focus on its reactivity with biological targets and other chemical species:

  • Enzyme Inhibition Studies: Research has indicated potential interactions with enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Investigations into how this compound binds to specific receptors can provide insights into its pharmacological effects.

Several compounds share structural similarities with 2-fluoro-3-methylpyridine, including:

Compound NameStructure FeaturesUnique Aspects
2-FluoropyridineFluorine at position 2Simpler structure; less steric hindrance
3-MethylpyridineMethyl group at position 3Lacks fluorine; different reactivity
4-Fluoro-3-methylpyridineFluorine at position 4Different electronic properties
2-Chloro-3-methylpyridineChlorine instead of fluorineDifferent reactivity due to chlorine

The uniqueness of 2-fluoro-3-methylpyridine lies in its specific combination of a fluorine atom and a methyl group on the pyridine ring, which influences both its chemical reactivity and biological activity compared to its analogs. This distinct configuration allows for diverse applications in synthetic chemistry and pharmaceuticals.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.58%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2369-18-8

Wikipedia

2-Fluoro-3-methylpyridine

Dates

Modify: 2023-08-15

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